(6-Bromo-1,3-benzothiazol-2-yl)methanol
Overview
Description
“(6-Bromo-1,3-benzothiazol-2-yl)methanol” is a chemical compound with the molecular formula C8H6BrNOS . It is a derivative of benzothiazole, a bicyclic compound with fused benzene and thiazole rings . This compound has been shown to have antimicrobial activity and can be used as luminescing biosensors .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including “(6-Bromo-1,3-benzothiazol-2-yl)methanol”, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of “(6-Bromo-1,3-benzothiazol-2-yl)methanol” is characterized by a benzothiazole moiety, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring . The benzene ring exhibits substantially higher cyclic π-electron delocalization than the thiazole ring .Chemical Reactions Analysis
Benzothiazole derivatives, including “(6-Bromo-1,3-benzothiazol-2-yl)methanol”, are highly reactive building blocks for organic and organoelement synthesis. They can be easily functionalized at the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of “(6-Bromo-1,3-benzothiazol-2-yl)methanol” include a molecular weight of 244.11 . It is a powder at room temperature .Scientific Research Applications
Synthesis and Chemical Transformations
Research has shown that compounds related to (6-Bromo-1,3-benzothiazol-2-yl)methanol are valuable intermediates in organic synthesis. For instance, Prashad et al. (2001) developed a practical method for reducing 2,1,3-benzothiadiazoles to 1,2-benzenediamines using magnesium and methanol, a reaction that tolerates sensitive functional groups like bromo, chloro, cyano, and ester. This illustrates the compound's role in facilitating the preparation of complex molecules with high functional group compatibility (Prashad, Liu, & Repič, 2001).
Catalysis
The encapsulation of molybdenum(VI) complexes with thiazole-hydrazone ligands in zeolite Y, as described by Ghorbanloo and Alamooti (2017), showcases the use of benzothiazole derivatives in catalysis. The resulting material catalyzes the oxidation of primary alcohols and hydrocarbons, offering a reusable and efficient catalyst that underscores the importance of (6-Bromo-1,3-benzothiazol-2-yl)methanol derivatives in catalytic applications (Ghorbanloo & Alamooti, 2017).
Material Science
In the domain of material science, Roh et al. (2009) investigated Zn(II)-chelated complexes based on benzothiazole derivatives for their electroluminescent device properties. These studies reveal how modifications to the benzothiazole structure, including the introduction of bromo groups, can significantly impact the photophysical properties of materials, leading to potential applications in organic light-emitting diodes (OLEDs) (Roh et al., 2009).
Safety And Hazards
Future Directions
Benzothiazole derivatives, including “(6-Bromo-1,3-benzothiazol-2-yl)methanol”, are considered valuable for the development of new drugs and materials due to their high biological activity and reactivity . Future research may focus on developing new synthetic approaches and patterns of reactivity for these compounds .
properties
IUPAC Name |
(6-bromo-1,3-benzothiazol-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNOS/c9-5-1-2-6-7(3-5)12-8(4-11)10-6/h1-3,11H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLBHKPUSANPJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC(=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Bromo-1,3-benzothiazol-2-yl)methanol | |
CAS RN |
1188233-15-9 | |
Record name | (6-bromo-1,3-benzothiazol-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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